

Introduction: The Strategic Importance of Ortho-Formylation

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Compound of Interest

Compound Name: *Salicylaldehyde*

Cat. No.: *B10795224*

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The Reimer-Tiemann reaction, named after its discoverers Karl Reimer and Ferdinand Tiemann, is a cornerstone of synthetic organic chemistry for the ortho-formylation of phenols.[1][2][3][4] This electrophilic aromatic substitution reaction transforms a phenol into an ortho-hydroxy benzaldehyde using chloroform (CHCl_3) and a strong base, followed by an acidic workup.[1][5] The quintessential example, and the focus of this guide, is the conversion of phenol to **salicylaldehyde** (2-hydroxybenzaldehyde), a critical precursor in the development of pharmaceuticals, fragrances, agrochemicals, and dyes.[5][6][7] The reaction's utility lies in its ability to install a formyl group ($-\text{CHO}$) directly onto the aromatic ring under relatively simple conditions. Its mechanism is a classic illustration of carbene chemistry, proceeding through the highly reactive dichlorocarbene ($:\text{CCl}_2$) intermediate.[1][2][5][6]

Part 1: The Core Reaction Mechanism

The conversion of phenol to **salicylaldehyde** via the Reimer-Tiemann reaction is a multi-step process involving the in-situ generation of an electrophile and its subsequent attack on a highly activated aromatic ring.

Step 1: Generation of the Dichlorocarbene Electrophile

The reaction is initiated by the generation of dichlorocarbene, the principal reactive species.[2] This is achieved through the interaction of chloroform with a strong base, typically an aqueous solution of sodium or potassium hydroxide. The hydroxide ion deprotonates chloroform to form the trichloromethanide carbanion.[1][2][3][6][8] This carbanion is unstable and rapidly

undergoes alpha-elimination, expelling a chloride ion to yield the neutral, yet highly electron-deficient, dichlorocarbene.[1][2][3][8]

Caption: Generation of the dichlorocarbene electrophile from chloroform.

Step 2: Activation of the Phenolic Substrate

Concurrently, the strongly basic medium deprotonates the acidic hydroxyl group of phenol to form the sodium or potassium phenoxide ion.[1][2][4] This conversion is crucial, as the resulting negative charge on the oxygen atom is delocalized into the benzene ring through resonance.[1][2] This delocalization significantly increases the electron density of the aromatic ring, making it far more nucleophilic and thus highly activated towards attack by the electron-deficient dichlorocarbene.[2][4]

Caption: Activation of phenol to the more nucleophilic phenoxide ion.

Step 3 & 4: Electrophilic Attack and Hydrolysis to Aldehyde

The electron-rich ortho position of the phenoxide ion attacks the electrophilic dichlorocarbene, forming a dichloromethyl-substituted phenoxide intermediate.[1][2][8] This intermediate undergoes tautomerization to restore aromaticity. The final stage involves the basic hydrolysis of the dichloromethyl group. Two successive S_N2 reactions with hydroxide ions replace the chlorine atoms with hydroxyl groups, forming an unstable gem-diol. This gem-diol rapidly dehydrates to yield the formyl group. A final acidification step protonates the phenoxide to give the final product, **salicylaldehyde**. [2][3][6]

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